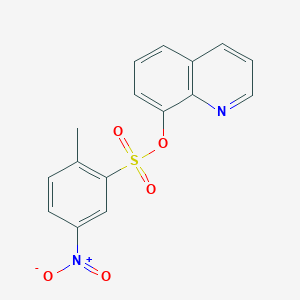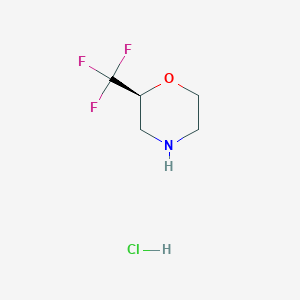
(2S)-2-(trifluoromethyl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The trifluoromethyl group is one of the most important motifs in organofluorides, which are of great importance in pharmaceutical, agricultural, and materials science . Morpholine is an organic chemical compound with the chemical formula O(CH2CH2)2NH, featuring both amine and ether functional groups .
Synthesis Analysis
Trifluoromethylation of organic compounds has been achieved using Umemoto’s reagents . The C–F bond in trifluoromethyl-containing compounds, which have three equivalent C–F bonds, can be activated for the synthesis of diverse fluorinated compounds .Molecular Structure Analysis
Morpholine is a heterocycle that features both amine and ether functional groups . The trifluoromethyl group adds three fluorine atoms to the molecule, which can significantly alter its properties .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates has been achieved . The C–F bond in trifluoromethyl-containing compounds can be activated for various reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Antidepressant Drug Precursors
One significant application of (2S)-2-(trifluoromethyl)morpholine hydrochloride involves the synthesis of morpholines using sulfinamides as amine protecting groups. This methodology was demonstrated in the formal synthesis of the antidepressant drug (S,S)-reboxetine, showcasing its utility in pharmaceutical synthesis (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).
DNA-dependent Protein Kinase Inhibitors
Another application is in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. For instance, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate, a key intermediate in synthesizing DNA-PK inhibitor NU7441, employs this compound in its synthesis process. This showcases the compound's role in developing cancer therapeutics (Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).
Diastereoselective Reactions
The compound is involved in diastereoselective reactions, such as the reaction of (E)-1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes with 3,3-dimethyl-2-morpholinobutene, to produce nitroalkylated products. This highlights its role in complex organic synthesis and the development of new synthetic methodologies (Korotaev, Barkov, Slepukhin, Kodess, & Sosnovskikh, 2011).
Synthesis of Neurokinin-1 Receptor Antagonists
It has been utilized in the synthesis of orally active, water-soluble neurokinin-1 receptor antagonists, demonstrating potential applications in developing treatments for emesis and depression. This illustrates its importance in creating new pharmaceutical agents with enhanced solubility and oral availability (Harrison et al., 2001).
OLEDs and Iridium Complexes
In materials science, this compound contributes to the study of organic light-emitting diodes (OLEDs) and the synthesis of iridium complexes. Research into the acid-induced degradation of phosphorescent dopants for OLEDs, particularly concerning the stability of these devices, underscores the relevance of this compound in the advancement of electronic materials (Baranoff et al., 2012).
Chiral Phosphazenes Synthesis
Moreover, its application extends to the synthesis of chiral phosphazenes with stereogenic centers, which are of interest in asymmetric synthesis and the development of chiral materials (Asmafiliz, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(trifluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIKTCFEWCCJMM-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394909-69-3 |
Source


|
| Record name | (2S)-2-(trifluoromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2881694.png)
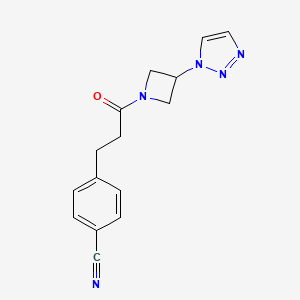
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881700.png)
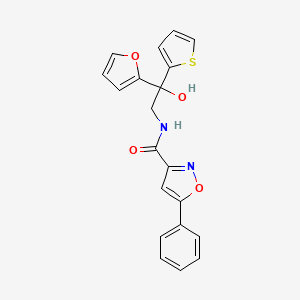
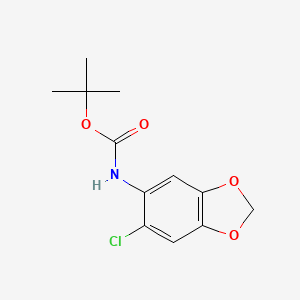
![8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2881703.png)
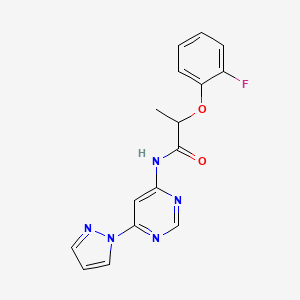

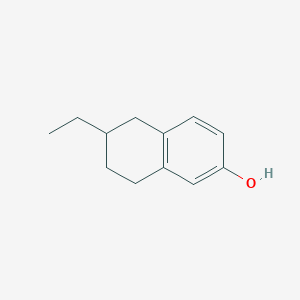
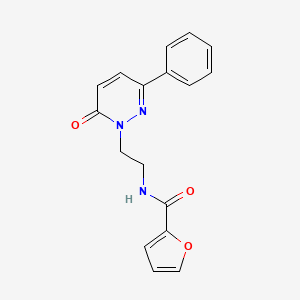

![3-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2881713.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2881714.png)
